molecular formula C20H14BrN3O B2362742 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 312623-29-3

4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2362742
CAS No.: 312623-29-3
M. Wt: 392.256
InChI Key: ZUNAUNIOAOMADY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound with the linear formula C20H14BrN3O . It has a molecular weight of 392.258 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the condensation of 2-aminopyridines with α-bromoketones . This reaction can be carried out under microwave irradiation in a solvent- and catalyst-free environment .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those related to 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, have been extensively studied. One notable research effort describes the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. This collection of new compounds was characterized using techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis, highlighting the methodological approaches to understanding the structural and chemical properties of these compounds (Achugatla, Ghashang, & Guhanathan, 2017).

Anticancer and Anti-inflammatory Applications

Research on similar compounds has shown potential anticancer and anti-inflammatory applications. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the broader therapeutic potential of compounds within this chemical class (Rahmouni et al., 2016). Additionally, benzimidazole derivatives have been identified as inhibitors of the enzyme heparanase, with significant inhibitory activity and potential oral exposure in mice, suggesting a role in cancer therapy and other diseases where heparanase plays a critical role (Xu et al., 2006).

Material Science and Luminescent Properties

In the field of materials science, the synthesis of coordination polymers using benzimidazole bridging ligands, which share structural similarities with this compound, has been explored. These polymers exhibit luminescent properties with potential applications in optoelectronic devices. The research highlights how structural variations in these compounds can influence their physical properties and functionalities (Zhang et al., 2013).

Antiviral Research

Furthermore, the compound's framework has been mentioned in antiviral drug discovery narratives, illustrating the versatility and potential of such structures in developing new therapeutic agents against various viral infections (De Clercq, 2009).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it . Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-16-11-9-15(10-12-16)20(25)23-19-18(14-6-2-1-3-7-14)22-17-8-4-5-13-24(17)19/h1-13H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNAUNIOAOMADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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